molecular formula C22H11Cl2NO7 B3754906 [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-4-nitrobenzoate

[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-4-nitrobenzoate

Cat. No.: B3754906
M. Wt: 472.2 g/mol
InChI Key: QVAXNZNYKNXXMD-UHFFFAOYSA-N
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Description

[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-4-nitrobenzoate is a complex organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core, substituted with chlorophenoxy and nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-4-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, which is then functionalized with the chlorophenoxy and nitrobenzoate groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the nitro group to an amine group, altering the compound’s properties.

    Substitution: The chlorophenoxy and nitrobenzoate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-4-nitrobenzoate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Medicine

In medicine, derivatives of this compound could be explored for drug development. Its structural features may provide a basis for designing new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and materials with specific properties. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-4-nitrobenzoate: shares similarities with other chromenone derivatives, such as and .

    Coumarins: Known for their anticoagulant properties and use in pharmaceuticals.

    Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

[3-(2-chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11Cl2NO7/c23-16-3-1-2-4-18(16)32-20-11-30-19-10-13(6-8-15(19)21(20)26)31-22(27)14-7-5-12(25(28)29)9-17(14)24/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAXNZNYKNXXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11Cl2NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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